molecular formula C26H22F4N6O2 B10861843 15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one

15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one

Cat. No.: B10861843
M. Wt: 526.5 g/mol
InChI Key: OAYMRNSLBKYMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

EEDi-5273 undergoes various chemical reactions, including binding to the EED protein with high affinity. The compound demonstrates an excellent pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) profile. The major product formed from these reactions is the inhibition of KARPAS422 cell growth with an IC50 value of 1.2 nM .

Mechanism of Action

EEDi-5273 exerts its effects by binding to the EED protein, which is a core component of the polycomb repressive complex 2 (PRC2). EED allosterically stimulates the methyltransferase activity of enhancer of zeste homolog 2 (EZH2) through its binding to H3K27me3. By inhibiting EED, EEDi-5273 disrupts the function of PRC2, leading to the inhibition of tumor growth and regression .

Properties

Molecular Formula

C26H22F4N6O2

Molecular Weight

526.5 g/mol

IUPAC Name

15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one

InChI

InChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33)

InChI Key

OAYMRNSLBKYMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=CC(=NC=C2C3=CN=C(N4C3=C(C1=O)N=C4)NCC5=C(C=CC6=C5CCO6)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.